(But-3-en-1-yn-1-yl)benzene
Description
(But-3-en-1-yn-1-yl)benzene is an aromatic hydrocarbon featuring a benzene ring substituted with a butenynyl group. The substituent consists of a four-carbon chain containing both a triple bond (between C1 and C2) and a double bond (between C3 and C4), resulting in the IUPAC name but-3-en-1-yn-1-yl. Its molecular formula is C₁₀H₈, reflecting a high degree of unsaturation (three double bond equivalents: one triple bond and one double bond) .
The compound’s structure allows for unique electronic interactions between the conjugated π-system of the aromatic ring and the unsaturated substituent. This conjugation may influence reactivity, stability, and applications in organic synthesis, such as participation in cycloaddition or polymerization reactions.
Properties
CAS No. |
13633-26-6 |
|---|---|
Molecular Formula |
C10H8 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
but-3-en-1-ynylbenzene |
InChI |
InChI=1S/C10H8/c1-2-3-7-10-8-5-4-6-9-10/h2,4-6,8-9H,1H2 |
InChI Key |
GDELZQKEFMWYKA-UHFFFAOYSA-N |
SMILES |
C=CC#CC1=CC=CC=C1 |
Canonical SMILES |
C=CC#CC1=CC=CC=C1 |
Synonyms |
Benzene, 3-buten-1-ynyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features of Analogous Compounds
Electronic and Steric Effects
- Electron Density: The triple bond in this compound withdraws electron density from the benzene ring, as evidenced by IR and NMR shifts in analogs. This effect is less pronounced in compounds like N-Benzyl-N-(but-3-en-1-yl)but-3-en-1-amine, where saturated bonds dominate .
- Steric Hindrance : Bulky substituents (e.g., 5-(but-3-en-1-yn-1-yl)-1-methyl-1H-indole) introduce steric constraints, reducing reactivity in electrophilic substitution compared to the parent compound .
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